2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₆FNO₂S₂ and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group attached to a thiazole ring, further substituted with a sulfonyl fluoride group.
Preparation Methods
The synthesis of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride involves several steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of a cyclopropyl ketone with thiourea under acidic conditions to form the thiazole ring. The sulfonyl fluoride group is then introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development . The thiazole ring also contributes to the compound’s biological activity by stabilizing the molecule and facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride can be compared with other thiazole derivatives, such as:
2-Cyclopropyl-1,3-thiazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
2-Cyclopropyl-1,3-thiazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride: Similar but with a sulfonyl chloride group, which can be used as an intermediate in the synthesis of the sulfonyl fluoride derivative.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and stability, making it valuable for various research applications.
Properties
Molecular Formula |
C6H6FNO2S2 |
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Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
MTVHOIACEFCVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)S(=O)(=O)F |
Origin of Product |
United States |
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